molecular formula C15H14O B13964691 [2-(Benzyloxy)ethenyl]benzene CAS No. 61833-22-5

[2-(Benzyloxy)ethenyl]benzene

Cat. No.: B13964691
CAS No.: 61833-22-5
M. Wt: 210.27 g/mol
InChI Key: JCOUEUSHQNDXNG-UHFFFAOYSA-N
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Description

[[(2-Phenylethenyl)oxy]methyl]benzene: is an organic compound with the molecular formula C15H14O It consists of a benzene ring substituted with a phenylethenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2-Phenylethenyl)oxy]methyl]benzene typically involves the reaction of benzyl alcohol with styrene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic substitution to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of [[(2-Phenylethenyl)oxy]methyl]benzene may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[[(2-Phenylethenyl)oxy]methyl]benzene: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: [[(2-Phenylethyl)oxy]methyl]benzene

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

[[(2-Phenylethenyl)oxy]methyl]benzene: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [[(2-Phenylethenyl)oxy]methyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

[[(2-Phenylethenyl)oxy]methyl]benzene: can be compared with similar compounds, such as:

    [(2-Phenylethenyl)oxy]ethane: Similar structure but with an ethane backbone instead of a benzene ring.

    [(2-Phenylethenyl)oxy]propane: Contains a propane backbone, leading to different chemical properties and reactivity.

    [(2-Phenylethenyl)oxy]butane: Longer alkane chain, affecting its solubility and interaction with other molecules.

The uniqueness of [[(2-Phenylethenyl)oxy]methyl]benzene lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

CAS No.

61833-22-5

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-phenylethenoxymethylbenzene

InChI

InChI=1S/C15H14O/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

JCOUEUSHQNDXNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC=CC2=CC=CC=C2

Origin of Product

United States

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